molecular formula C18H21FN2O B2629640 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol CAS No. 400075-46-9

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol

Cat. No. B2629640
CAS RN: 400075-46-9
M. Wt: 300.377
InChI Key: XRSLWYZHBTZEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenylethanolamines and is commonly known as FPE. It has been extensively studied for its pharmacological properties, especially in the field of neuroscience.

Scientific Research Applications

1. Inhibitors of Human Equilibrative Nucleoside Transporters This compound has been studied for its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Development of Anti-Cancer Drugs

The compound has been used in the development of anti-cancer drugs. For example, it has been used in the synthesis of novel derivatives that have shown potent anti-tumor activity.

Inhibitors of Urease Enzymes

The compound has been studied for its potential as an inhibitor of urease enzymes. Urease enzymes are used by highly pathogenic bacteria to colonize and maintain themselves . Inhibiting these enzymes can be a promising method for preventing ureolytic bacterial infections .

Development of Anti-Breast Cancer Drugs

The compound has been used in the development of drugs that target poly (ADP-Ribose) polymerase in human breast cancer cells . The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells .

Synthesis of Benzimidazole Derivatives

The compound has been used in the synthesis of benzimidazole derivatives. These derivatives have been screened for their bioactivity and found to inhibit both PARP1 catalytic activity and breast cancer cell viability .

Synthesis of Pyrazolopyrimidin-4-one Derivatives

The compound has been used in the synthesis of pyrazolopyrimidin-4-one derivatives. These derivatives have been evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c19-16-8-4-5-9-17(16)21-12-10-20(11-13-21)14-18(22)15-6-2-1-3-7-15/h1-9,18,22H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLWYZHBTZEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.